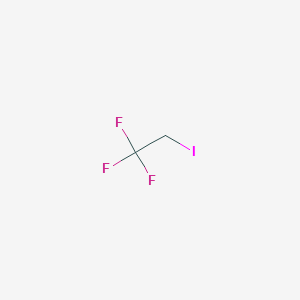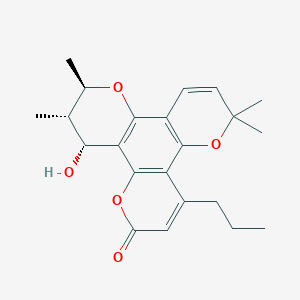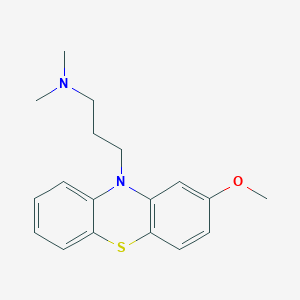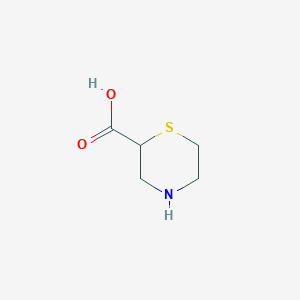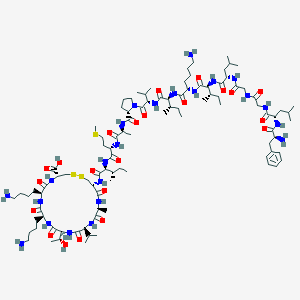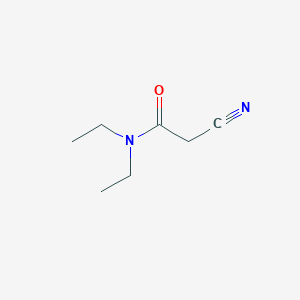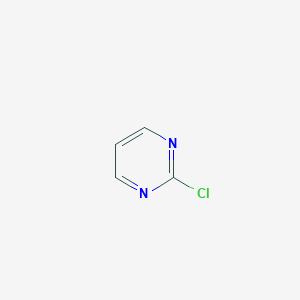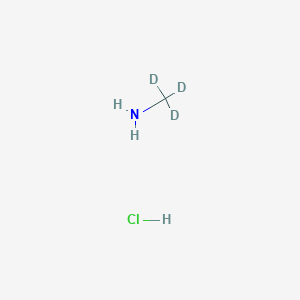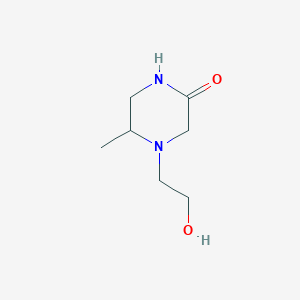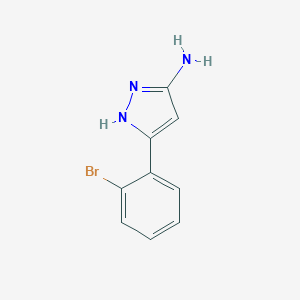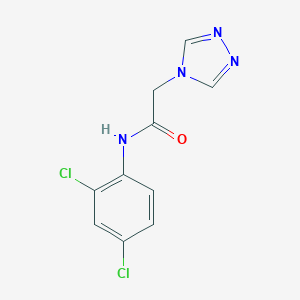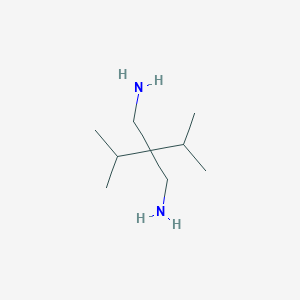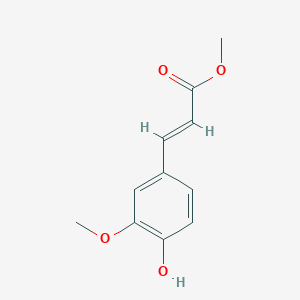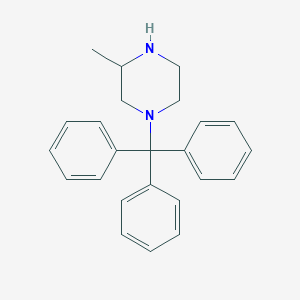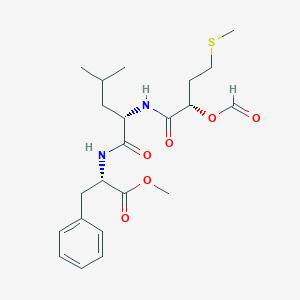
2-(Formyloxy)-4-(methylthio)butyryl-leucyl-phenylalanine methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Formyloxy)-4-(methylthio)butyryl-leucyl-phenylalanine methyl ester, also known as FMME, is a small molecule inhibitor that is used in scientific research. FMME is a derivative of the natural product fumimycin, which is produced by the fungus Aspergillus fumigatus. FMME has been shown to have potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Mécanisme D'action
The mechanism of action of 2-(Formyloxy)-4-(methylthio)butyryl-leucyl-phenylalanine methyl ester involves the inhibition of specific enzymes and signaling pathways. 2-(Formyloxy)-4-(methylthio)butyryl-leucyl-phenylalanine methyl ester has been shown to inhibit the activity of enzymes such as proteases and kinases, which are involved in various cellular processes. 2-(Formyloxy)-4-(methylthio)butyryl-leucyl-phenylalanine methyl ester also inhibits specific signaling pathways, such as the NF-kB pathway, which is involved in inflammation.
Effets Biochimiques Et Physiologiques
2-(Formyloxy)-4-(methylthio)butyryl-leucyl-phenylalanine methyl ester has been shown to have various biochemical and physiological effects, including the inhibition of specific enzymes and signaling pathways, the reduction of inflammation, and the inhibition of bacterial growth. 2-(Formyloxy)-4-(methylthio)butyryl-leucyl-phenylalanine methyl ester has also been shown to have potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(Formyloxy)-4-(methylthio)butyryl-leucyl-phenylalanine methyl ester in lab experiments include its specificity and potency, as well as its ability to inhibit specific enzymes and signaling pathways. However, 2-(Formyloxy)-4-(methylthio)butyryl-leucyl-phenylalanine methyl ester also has some limitations, including its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are several future directions for the use of 2-(Formyloxy)-4-(methylthio)butyryl-leucyl-phenylalanine methyl ester in scientific research. One direction is the development of new derivatives of 2-(Formyloxy)-4-(methylthio)butyryl-leucyl-phenylalanine methyl ester that have improved potency and selectivity. Another direction is the investigation of the potential therapeutic applications of 2-(Formyloxy)-4-(methylthio)butyryl-leucyl-phenylalanine methyl ester in various diseases, including cancer and inflammatory disorders. Additionally, the use of 2-(Formyloxy)-4-(methylthio)butyryl-leucyl-phenylalanine methyl ester in combination with other drugs or therapies could also be explored in future research.
Méthodes De Synthèse
The synthesis of 2-(Formyloxy)-4-(methylthio)butyryl-leucyl-phenylalanine methyl ester involves several steps, including the protection of the amino and carboxyl groups, the formation of the ester bond, and the deprotection of the protecting groups. The synthesis of 2-(Formyloxy)-4-(methylthio)butyryl-leucyl-phenylalanine methyl ester has been described in several scientific publications, and it typically involves the use of various reagents and solvents.
Applications De Recherche Scientifique
2-(Formyloxy)-4-(methylthio)butyryl-leucyl-phenylalanine methyl ester has been used in various scientific research applications, including studies on cancer, inflammation, and bacterial infections. In cancer research, 2-(Formyloxy)-4-(methylthio)butyryl-leucyl-phenylalanine methyl ester has been shown to inhibit the growth and proliferation of cancer cells by blocking specific signaling pathways. In inflammation research, 2-(Formyloxy)-4-(methylthio)butyryl-leucyl-phenylalanine methyl ester has been shown to reduce inflammation by inhibiting the activity of certain enzymes. In bacterial infection research, 2-(Formyloxy)-4-(methylthio)butyryl-leucyl-phenylalanine methyl ester has been shown to inhibit the growth of bacteria by disrupting their cell membranes.
Propriétés
Numéro CAS |
151460-10-5 |
|---|---|
Nom du produit |
2-(Formyloxy)-4-(methylthio)butyryl-leucyl-phenylalanine methyl ester |
Formule moléculaire |
C22H32N2O6S |
Poids moléculaire |
452.6 g/mol |
Nom IUPAC |
methyl (2S)-2-[[(2S)-2-[[(2S)-2-formyloxy-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C22H32N2O6S/c1-15(2)12-17(23-21(27)19(30-14-25)10-11-31-4)20(26)24-18(22(28)29-3)13-16-8-6-5-7-9-16/h5-9,14-15,17-19H,10-13H2,1-4H3,(H,23,27)(H,24,26)/t17-,18-,19-/m0/s1 |
Clé InChI |
FUXWJHUPEXJTCH-FHWLQOOXSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC)NC(=O)[C@H](CCSC)OC=O |
SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)C(CCSC)OC=O |
SMILES canonique |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)C(CCSC)OC=O |
Synonymes |
2-(formyloxy)-4-(methylthio)butyryl-leucyl-phenylalanine methyl ester fHLP-OMe HCO-Hmb-Leu-Phe-OMe |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



